

Physical and chemical properties of Triphenyltin chloride-d15

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Triphenyltin Chloride-d15

This technical guide provides a comprehensive overview of the physical and chemical properties of **Triphenyltin chloride-d15**, targeting researchers, scientists, and professionals in drug development. This document collates critical data, experimental protocols, and safety information to facilitate its application in scientific research.

Core Properties

Triphenyltin chloride-d15 is the deuterated analog of Triphenyltin chloride, an organotin compound. The isotopic labeling with deuterium makes it a valuable tool in various analytical and research applications, particularly in pharmacokinetic and metabolic studies where it can be used as an internal standard for mass spectrometry-based quantification.[1][2]

Physical and Chemical Data

The fundamental physical and chemical properties of **Triphenyltin chloride-d15** are summarized in the table below for easy reference and comparison.

Property	Value
Chemical Name	Chloro-tris(2,3,4,5,6-pentadeuteriophenyl)stannane
Synonyms	Chlorotri(phenyl-d5)-stannane, Fentin chloride- d15
CAS Number	358731-94-9
Molecular Formula	C18D15ClSn
Molecular Weight	400.57 g/mol
Appearance	White to off-white solid/crystalline powder.[2][3]
Melting Point	108 °C (lit.)
Boiling Point	240 °C at 13.5 mmHg (lit.)
Solubility	Slightly soluble in Chloroform and Ethyl Acetate. [4] Soluble in organic solvents like ethanol and acetone.[3] Insoluble in water.[3]
Purity	≥98% by CP; ≥98% atom D
Storage	Store at room temperature.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of **Triphenyltin chloride-d15**. The following sections outline key experimental procedures.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for the determination of organotin compounds in toy materials and is suitable for the quantification of **Triphenyltin chloride-d15**.[5]

2.1.1. Sample Preparation and Derivatization

- Migration Solution Preparation: A sample migration solution is prepared to simulate gastric digestion, following standards like EN71-3.[5]
- Internal Standard Addition: An internal standard solution (e.g., a different deuterated organotin compound if Triphenyltin chloride-d15 is the analyte) is added to the migration solution.
- pH Adjustment: The pH of the solution is adjusted to 4.7 using an acetate buffer.[5]
- Derivatization: A freshly prepared 2% (m/v) solution of sodium tetraethylborate in water is added as a derivatizing agent. This step converts the ionic organotin chloride into a more volatile ethylated derivative suitable for GC analysis.[5]
- Extraction: The derivatized analyte is extracted into an organic solvent, such as hexane, by vortexing for approximately 30 minutes.[5]
- Phase Separation: The mixture is allowed to stand until the organic and aqueous phases are clearly separated. The organic (hexane) fraction containing the derivatized analyte is then collected for GC-MS analysis.[5]

2.1.2. GC-MS Instrumentation and Conditions

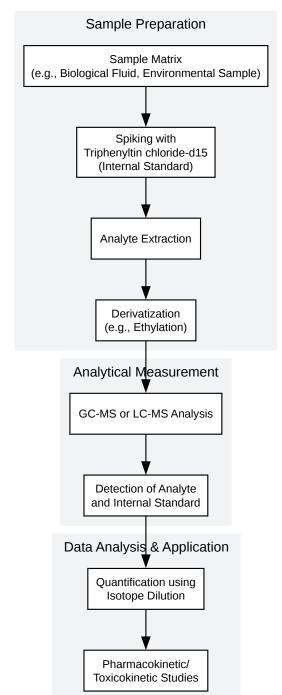
- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Mass Spectrometer: Agilent 5977A or 7000C Triple Quadrupole GC/MS system or equivalent.[5][6]
- Column: Agilent VF-XMS capillary column (60 m x 0.25 mm i.d., 0.25 μm film thickness) or similar.[6]
- Inlet: Multimode inlet (MMI).[6]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
- Acquisition Mode: MS/MS mode (Multiple Reaction Monitoring, MRM) for enhanced selectivity and sensitivity.[6]
- Temperatures: Transfer line at 310 °C and ion source at 300 °C.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Triphenyltin chloride-d15**.

2.2.1. Sample Preparation

- Dissolve a small amount of **Triphenyltin chloride-d15** in a suitable deuterated solvent, such as deuterochloroform (CDCl₃).
- Transfer the solution to an NMR tube.

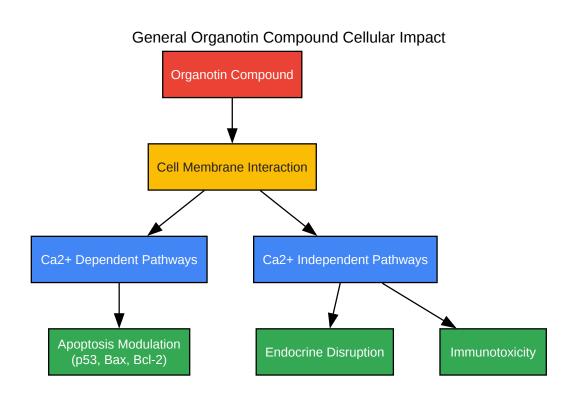

2.2.2. Data Acquisition

- Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. The absence of signals in the aromatic region of the
 ¹H NMR spectrum will confirm the high level of deuteration.
- ¹³C NMR will show signals for the phenyl carbons, and their coupling to ¹¹⁹Sn can provide structural information.[7]
- 119Sn NMR will provide a characteristic chemical shift for the tin atom in its chemical environment.[7]

Applications and Logical Workflow

Triphenyltin chloride-d15 is primarily used as an internal standard in analytical methods for the detection and quantification of its non-deuterated counterpart and other organotin compounds.[5] Its use in pharmacokinetic studies helps in tracing the absorption, distribution, metabolism, and excretion of the drug.[1][2]

Logical Workflow for Triphenyltin Chloride-d15 Application


Click to download full resolution via product page

Caption: Workflow for the use of **Triphenyltin chloride-d15** as an internal standard.

Biological Activity and Signaling Pathways

While specific signaling pathways for **Triphenyltin chloride-d15** are not extensively documented, organotin compounds, in general, are known to exert significant biological effects. They are recognized as endocrine disruptors and can induce immunotoxic, genotoxic, and neurotoxic effects.[8] Some organotin compounds have been shown to impact apoptosis by modulating the expression of proteins like p53, Bax, and Bcl-2 in cancer cell lines.[9][10] The primary biological relevance of the deuterated form is its use as a tracer to study the pharmacokinetics and toxicity profiles of the parent compound and related substances.[1][2]

Click to download full resolution via product page

Caption: Generalized signaling impacts of organotin compounds.

Safety and Handling

Triphenyltin chloride and its deuterated analog are toxic and should be handled with extreme care.

- Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[11]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a suitable respirator.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

This guide serves as a foundational resource for the safe and effective use of **Triphenyltin chloride-d15** in a research setting. Users should always consult the relevant Safety Data Sheet (SDS) before handling this compound and adhere to all institutional and regulatory safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Triphenyltin chloride-d15 | CAS#:358731-94-9 | Chemsrc [chemsrc.com]
- 2. polymer.bocsci.com [polymer.bocsci.com]
- 3. agrochemx.com [agrochemx.com]
- 4. TRIPHENYL-D15-TIN CHLORIDE | 358731-94-9 [amp.chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. analchemres.org [analchemres.org]
- 7. Possible intermolecular association in triphenyltin chloride in the solution state as detected by NMR spectroscopy PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Triphenyltin chloride Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physical and chemical properties of Triphenyltin chloride-d15]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032067#physical-and-chemical-properties-of-triphenyltin-chloride-d15]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com